1-[(4-Bromophenyl)methyl]cyclohexan-1-amine
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDLICZUZLWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178611-68-1 | |
| Record name | 1-[(4-bromophenyl)methyl]cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(4-Bromophenyl)methyl]cyclohexan-1-amine, with the molecular formula C₁₃H₁₈BrN and a molecular weight of 268.19 g/mol, is an organic compound featuring a cyclohexane ring substituted with a bromophenyl group and an amine functional group. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Biological Activity Overview
Preliminary studies suggest that this compound may interact with various biological targets, influencing neurotransmission and metabolic processes. The presence of the bromine atom enhances its reactivity and potential binding affinity to specific receptors or enzymes, which could be crucial for its biological effects.
The compound's biological activity can be attributed to its ability to modulate neurotransmitter systems. It is hypothesized that it may act on G-protein-coupled receptors (GPCRs), which are significant drug targets in pharmacology. The interaction with these receptors can lead to various physiological responses, including modulation of pain, inflammation, and mood regulation .
1. Interaction Studies
Research has indicated that this compound exhibits binding affinity towards certain receptors. A study highlighted its potential interactions with neurotransmitter systems, suggesting implications for treating conditions like depression or anxiety disorders.
2. Comparative Analysis
A comparative analysis was conducted with structurally similar compounds to evaluate differences in biological activity. The following table summarizes key compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Bromophenyl)-4-(dimethylaminomethyl)cyclohexan-1-amine | Structure | Contains dimethylamino group enhancing solubility. |
| 1-(4-Bromophenyl)cyclohexan-1-amine | Structure | Simpler structure may exhibit different biological activity. |
| N,N-Dimethyl-(4-bromobenzyl)amine | Structure | More polar, potentially differing pharmacokinetics. |
Pharmacological Applications
The compound has been explored for various pharmacological applications, including:
- Antidepressant Activity : Due to its potential interaction with serotonin receptors.
- Anti-inflammatory Effects : Preliminary findings suggest it may inhibit COX enzymes, which are involved in inflammatory pathways .
In Vitro Studies
In vitro studies have shown that derivatives of similar compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess antimicrobial properties .
Scientific Research Applications
Biological Applications
-
Pharmaceutical Development :
- This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions due to its potential interaction with neurotransmitter pathways.
- Preliminary studies suggest that it may exhibit binding affinity to specific receptors or enzymes, influencing neurotransmission or metabolic processes.
- Antimicrobial Activity :
- Antioxidant Properties :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound and its derivatives against several bacterial strains. The results indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the compound's interaction with neurotransmitter receptors. The findings revealed that this compound could modulate receptor activity, potentially leading to therapeutic applications in treating mood disorders and other neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 1-[(4-Bromophenyl)methyl]cyclohexan-1-amine, emphasizing differences in substituents, ring systems, and functional groups:
Key Observations:
Ring System Variations :
- Cyclohexane derivatives (e.g., this compound) offer conformational flexibility, while cyclopropane () and cyclopentane () analogs introduce ring strain or reduced steric bulk, respectively. These differences impact molecular rigidity and binding interactions in biological systems .
Substituent Effects: Bromine vs. Hydrochloride Salts: Salt forms (e.g., ) improve solubility in polar solvents, critical for bioavailability in drug formulations .
Functional Group Modifications :
Preparation Methods
Reductive Amination Approach
General Principle:
Reductive amination is a widely used method to synthesize amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. This method is particularly suitable for preparing substituted cyclohexan-1-amines with benzyl substituents.
- A carbonyl precursor, such as 4-bromobenzaldehyde or a related ketone, is reacted with cyclohexanamine or cyclohexanone derivatives.
- The reaction is carried out in anhydrous solvents like methanol or dichloromethane at low temperatures (0 °C initially), then warmed to room temperature.
- Sodium trisacetoxyborohydride (NaBH(OAc)3) is commonly used as the reducing agent due to its selectivity and mildness, preventing over-reduction or side reactions.
- After stirring for several hours, the reaction mixture is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, dried, and concentrated.
- Purification is typically done by flash chromatography to isolate the desired amine compound.
Example from Literature:
A similar amine, N-benzyl-3-phenylpropan-1-amine, was synthesized by reductive amination of hydrocinnamaldehyde with benzylamine using sodium trisacetoxyborohydride, yielding 54% of the product as a yellow oil. This procedure can be adapted for 1-[(4-Bromophenyl)methyl]cyclohexan-1-amine by substituting the aldehyde with 4-bromobenzaldehyde and the amine with cyclohexanamine.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 4-Bromobenzaldehyde + Cyclohexanamine in MeOH/DCM (0 °C) | Stir for 15 min |
| 2 | Add NaBH(OAc)3 (2.0 eq.) portionwise | Warm to room temperature, stir 3 h |
| 3 | Quench with sat. NaHCO3, extract with EtOAc | Dry over Na2SO4, concentrate |
| 4 | Purify by flash chromatography | Obtain pure this compound |
Multi-step Synthesis via Cyclohexanone Derivatives and Michael-type Condensation
Overview:
A more involved synthetic route involves preparing 4-arylcyclohexanone intermediates followed by amination steps. This method is exemplified in the synthesis of 4-amino-4-arylcyclohexanones, which are structurally related to the target compound.
- Michael-type condensation of arylacetonitriles with methyl acrylate to form dialkyl 4-cyano-4-arylpimelates.
- Subsequent transformations including hydrolysis, cyclization, and ketal formation to yield 4-arylcyclohexanone derivatives.
- Amination of these ketones through reductive amination or direct amine substitution.
- Acid-base workups and purification steps to isolate the amine product.
Example from Patent Literature:
A detailed eight-step procedure was described for synthesizing 4-amino-4-arylcyclohexanones, involving reactions with potassium tert-butoxide, acetic acid, sulfuric acid, and sodium borohydride reductions. Although complex, this route allows for structural modifications and high yields of substituted cyclohexylamines.
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Michael-type condensation | Arylacetonitrile + methyl acrylate | Dialkyl 4-cyano-4-arylpimelate |
| 2 | Hydrolysis and cyclization | Acetic acid, sulfuric acid, heat | 4-Arylcyclohexanone derivatives |
| 3 | Ketal formation | Ethylene glycol, p-toluenesulfonic acid | Ketal-protected intermediates |
| 4 | Amination and reduction | NaBH4 or NaBH(OAc)3, acid/base workup | 4-Amino-4-arylcyclohexanone derivatives |
This multi-step approach can be adapted for 4-bromophenyl substituents to yield this compound after suitable modifications.
Notes on Reaction Conditions and Purification
- Solvent Choice: Anhydrous methanol or dichloromethane is preferred for reductive aminations to avoid hydrolysis and side reactions.
- Atmosphere: Reactions are often conducted under nitrogen or inert atmosphere to prevent moisture sensitivity.
- Temperature Control: Initial low temperature (0 °C) helps control imine formation, followed by warming to room temperature for reduction.
- Purification: Flash chromatography on silica gel using gradients of ethyl acetate and hexane is standard for isolating pure amine products.
- Yields: Reported yields for similar compounds range from 50% to over 90%, depending on reaction optimization.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Carbonyl + amine + NaBH(OAc)3, purification | Simple, mild conditions, good yields | Requires pure carbonyl precursor |
| Multi-step Michael Condensation | Condensation, cyclization, amination | Allows structural diversity | Multi-step, time-consuming |
| Etherification + Reductive Alkylation | Benzyl bromide + hydroxyaryl ketone + amine | Alternative benzyl introduction | May require additional steps |
| Amide Coupling + Hydrolysis | Amide formation, hydrolysis to amine | Useful for functional group manipulation | More complex, requires coupling agents |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-[(4-Bromophenyl)methyl]cyclohexan-1-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of cyclohexanamine with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Catalysts like HATU or DIPEA may enhance coupling efficiency in multi-step syntheses . Continuous flow reactors are recommended for scalable production to improve yield and purity . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting temperature, solvent polarity, or stoichiometry.
Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.3–7.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical: ~268.1 g/mol for C₁₃H₁₈BrN) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software refines the 3D structure, resolving bond angles and steric effects .
Q. What safety protocols are critical during the synthesis and handling of this brominated amine?
- Methodological Answer : Due to the bromophenyl group, use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Quench reactive intermediates (e.g., Grignard reagents) carefully. Waste containing bromine should be neutralized with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How do structural analogs of this compound, such as varying halogen substituents, influence its biological activity?
- Methodological Answer : Comparative studies using fluorinated or chlorinated analogs (e.g., 1-[(4-fluorophenyl)methyl]cyclohexan-1-amine) reveal halogen-dependent interactions with targets like carbonic anhydrase or serotonin receptors. Bioactivity is assessed via enzyme inhibition assays (IC₅₀ values) and molecular docking to map steric/electronic effects . For instance, bromine’s bulkiness may enhance receptor binding affinity compared to smaller halogens .
Q. What strategies resolve contradictions in reported pharmacological data, such as inconsistent IC₅₀ values across studies?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- HPLC-Purity Checks : Ensure >95% purity via reverse-phase HPLC .
- Chiral Resolution : Use chiral columns or derivatizing agents to isolate enantiomers, as stereochemistry impacts activity .
- Standardized Assays : Replicate experiments under controlled conditions (pH, temperature) using validated cell lines (e.g., HEK293 for receptor studies) .
Q. How can computational tools predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with targets like σ receptors or monoamine transporters. Bromophenyl’s hydrophobic interactions with binding pockets are key .
- QSAR Models : Train models using datasets of similar amines to correlate substituent properties (e.g., Hammett σ values) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
